Cas no 1824245-55-7 (3-(4-Ethynylphenyl)morpholine)

3-(4-Ethynylphenyl)morpholine is a versatile organic compound featuring both a morpholine ring and an ethynylphenyl group, making it a valuable intermediate in synthetic chemistry. Its structure allows for further functionalization via click chemistry or cross-coupling reactions, enhancing its utility in pharmaceutical and materials science applications. The morpholine moiety contributes to solubility and stability, while the ethynyl group enables selective modifications. This compound is particularly useful in the development of bioactive molecules, polymers, and advanced materials due to its reactivity and structural flexibility. High purity and consistent quality ensure reliable performance in research and industrial applications.
3-(4-Ethynylphenyl)morpholine structure
3-(4-Ethynylphenyl)morpholine structure
商品名:3-(4-Ethynylphenyl)morpholine
CAS番号:1824245-55-7
MF:C12H13NO
メガワット:187.237723112106
CID:6176225
PubChem ID:129991596

3-(4-Ethynylphenyl)morpholine 化学的及び物理的性質

名前と識別子

    • 3-(4-ethynylphenyl)morpholine
    • 1824245-55-7
    • EN300-1835413
    • 3-(4-Ethynylphenyl)morpholine
    • インチ: 1S/C12H13NO/c1-2-10-3-5-11(6-4-10)12-9-14-8-7-13-12/h1,3-6,12-13H,7-9H2
    • InChIKey: FUTRFXLYIFWXGY-UHFFFAOYSA-N
    • ほほえんだ: O1CCNC(C2C=CC(C#C)=CC=2)C1

計算された属性

  • せいみつぶんしりょう: 187.099714038g/mol
  • どういたいしつりょう: 187.099714038g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 222
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 21.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.2

3-(4-Ethynylphenyl)morpholine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1835413-1g
3-(4-ethynylphenyl)morpholine
1824245-55-7
1g
$956.0 2023-09-19
Enamine
EN300-1835413-0.25g
3-(4-ethynylphenyl)morpholine
1824245-55-7
0.25g
$880.0 2023-09-19
Enamine
EN300-1835413-0.5g
3-(4-ethynylphenyl)morpholine
1824245-55-7
0.5g
$919.0 2023-09-19
Enamine
EN300-1835413-1.0g
3-(4-ethynylphenyl)morpholine
1824245-55-7
1g
$1515.0 2023-06-02
Enamine
EN300-1835413-5.0g
3-(4-ethynylphenyl)morpholine
1824245-55-7
5g
$4391.0 2023-06-02
Enamine
EN300-1835413-0.1g
3-(4-ethynylphenyl)morpholine
1824245-55-7
0.1g
$842.0 2023-09-19
Enamine
EN300-1835413-2.5g
3-(4-ethynylphenyl)morpholine
1824245-55-7
2.5g
$1874.0 2023-09-19
Enamine
EN300-1835413-10.0g
3-(4-ethynylphenyl)morpholine
1824245-55-7
10g
$6512.0 2023-06-02
Enamine
EN300-1835413-0.05g
3-(4-ethynylphenyl)morpholine
1824245-55-7
0.05g
$803.0 2023-09-19
Enamine
EN300-1835413-10g
3-(4-ethynylphenyl)morpholine
1824245-55-7
10g
$4114.0 2023-09-19

3-(4-Ethynylphenyl)morpholine 関連文献

3-(4-Ethynylphenyl)morpholineに関する追加情報

Professional Introduction to Compound with CAS No. 1824245-55-7 and Product Name 3-(4-Ethynylphenyl)morpholine

3-(4-Ethynylphenyl)morpholine, identified by the CAS number 1824245-55-7, is a significant compound in the field of pharmaceutical chemistry and has garnered considerable attention due to its unique structural and functional properties. This compound belongs to the class of morpholine derivatives, which are widely recognized for their versatility in medicinal chemistry. The presence of an ethynyl group at the para position of the phenyl ring introduces a high degree of reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The 3-(4-Ethynylphenyl)morpholine structure combines the basicity and hydrogen bonding capabilities of the morpholine ring with the electronic effects of the ethynyl substituent. This combination has been exploited in various research applications, particularly in the development of novel therapeutic agents. The ethynyl group, being highly reactive, can participate in diverse chemical transformations such as Sonogashira coupling, allowing for the facile introduction of aryl or vinyl groups into the molecular framework. This reactivity has made 3-(4-Ethynylphenyl)morpholine a preferred building block for constructing more intricate pharmacophores.

In recent years, there has been a surge in research focused on developing small molecule inhibitors targeting specific biological pathways. 3-(4-Ethynylphenyl)morpholine has emerged as a key intermediate in this endeavor due to its ability to modulate enzyme activity and receptor binding. For instance, studies have demonstrated its potential in inhibiting kinases and other enzymes involved in cancer progression. The morpholine moiety provides a suitable scaffold for binding to biological targets, while the ethynyl group allows for further derivatization to enhance binding affinity and selectivity.

One of the most compelling aspects of 3-(4-Ethynylphenyl)morpholine is its role in the development of central nervous system (CNS) therapeutics. Morpholine derivatives are known to exhibit properties that make them suitable for crossing the blood-brain barrier, which is a critical challenge in CNS drug discovery. The ethynyl group further enhances this capability by enabling modifications that can improve pharmacokinetic profiles. Recent studies have shown promising results when using 3-(4-Ethynylphenyl)morpholine as a precursor for drugs targeting neurodegenerative diseases such as Alzheimer's and Parkinson's.

The synthetic pathways for 3-(4-Ethynylphenyl)morpholine are another area of intense interest. Researchers have developed efficient synthetic routes that leverage palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling between terminal alkynes and aryl halides or triflates. These methods allow for high yields and regioselectivity, making them ideal for industrial-scale production. Additionally, green chemistry principles have been incorporated into these synthetic processes to minimize waste and improve sustainability.

The pharmacological properties of 3-(4-Ethynylphenyl)morpholine have been extensively studied in vitro and in vivo. Preclinical data suggest that this compound exhibits potent activity against various disease models, including inflammation, pain, and infection. The morpholine ring interacts with biological targets through hydrogen bonding and hydrophobic interactions, while the ethynyl group provides additional binding pockets that can be exploited to enhance drug efficacy. These findings have spurred further investigation into its potential as a lead compound for new therapeutic agents.

In conclusion, 3-(4-Ethynylphenyl)morpholine (CAS No. 1824245-55-7) represents a versatile and promising compound in pharmaceutical chemistry. Its unique structural features make it an excellent candidate for drug discovery efforts aimed at treating a wide range of diseases. The combination of reactivity provided by the ethynyl group and the functional properties of the morpholine ring opens up numerous possibilities for further chemical modification and biological exploration. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation therapeutics.

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